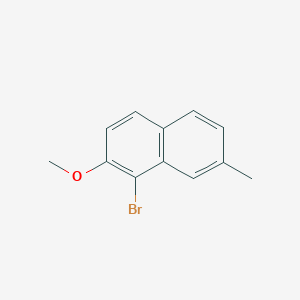

1-Bromo-2-methoxy-7-methylnaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-2-methoxy-7-methylnaphthalene is an organic compound with the molecular formula C12H11BrO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom, a methoxy group, and a methyl group attached to the naphthalene ring system. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methoxy-7-methylnaphthalene can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-7-methylnaphthalene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired brominated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters, such as temperature and reagent concentration, can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methoxy-7-methylnaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation or reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as potassium carbonate.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are frequently used in Suzuki-Miyaura coupling reactions, along with boronic acids or esters as coupling partners.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Substitution Reactions: Products include substituted naphthalenes with various functional groups replacing the bromine atom.

Coupling Reactions: Biaryl compounds are the primary products.

Oxidation and Reduction: Products vary depending on the specific reaction, ranging from alcohols to carboxylic acids.

Scientific Research Applications

1-Bromo-2-methoxy-7-methylnaphthalene is utilized in several scientific research applications:

Biology: The compound can be used to synthesize biologically active molecules, such as potential pharmaceuticals or agrochemicals.

Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic targets.

Industry: It is employed in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methoxy-7-methylnaphthalene depends on the specific reaction or application. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form the biaryl product . The methoxy and methyl groups can influence the reactivity and selectivity of the compound in various transformations.

Comparison with Similar Compounds

Similar Compounds

1-Bromo-2-methylnaphthalene: Lacks the methoxy group, leading to different reactivity and applications.

1-Bromo-2-methoxynaphthalene:

Uniqueness

1-Bromo-2-methoxy-7-methylnaphthalene is unique due to the presence of both methoxy and methyl groups, which can modulate its electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial applications.

Biological Activity

1-Bromo-2-methoxy-7-methylnaphthalene is a brominated derivative of methoxynaphthalene, a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structural configuration that influences its biological activity. The presence of bromine and methoxy groups contributes to its reactivity and interaction with biological targets.

Biological Activities

- Antimicrobial Activity : Research indicates that brominated naphthalene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

- Antitumor Properties : Several studies have highlighted the anticancer potential of naphthalene derivatives. For example, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in pathways related to cancer progression. Inhibitory effects on specific kinases involved in tumor growth have been documented, indicating a potential role in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components:

- Radical Formation : The compound can undergo electrochemical reduction, resulting in the formation of radical species that can interact with cellular macromolecules, leading to cellular damage and apoptosis .

- Protein-Ligand Interactions : Studies suggest that the addition of bromine and methoxy groups enhances binding affinity to target proteins, which is crucial for its inhibitory effects on enzymatic activity .

Case Studies

Several case studies illustrate the biological effects of this compound:

- Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, emphasizing its potential as a natural preservative or therapeutic agent .

- Anticancer Activity Assessment : In vitro tests demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines. The study highlighted ROS generation as a key mechanism behind the observed cytotoxicity .

Data Summary

Properties

Molecular Formula |

C12H11BrO |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

1-bromo-2-methoxy-7-methylnaphthalene |

InChI |

InChI=1S/C12H11BrO/c1-8-3-4-9-5-6-11(14-2)12(13)10(9)7-8/h3-7H,1-2H3 |

InChI Key |

LEMBDJAUROUMMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2Br)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.